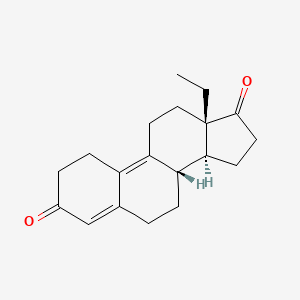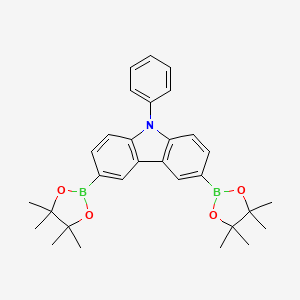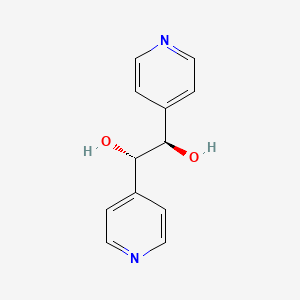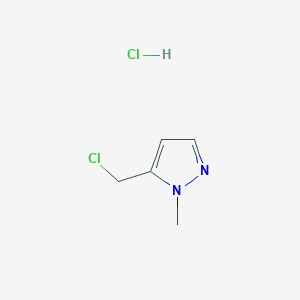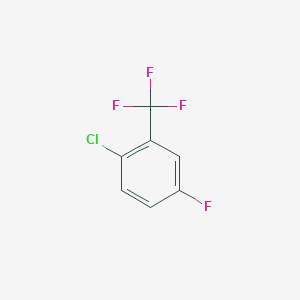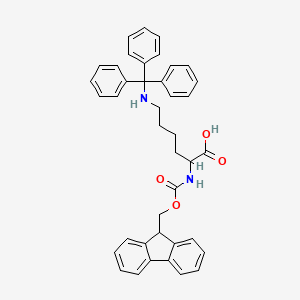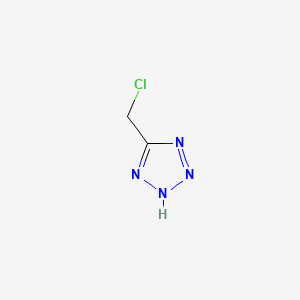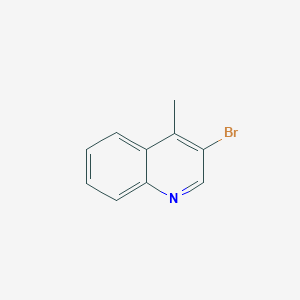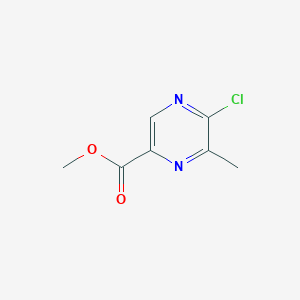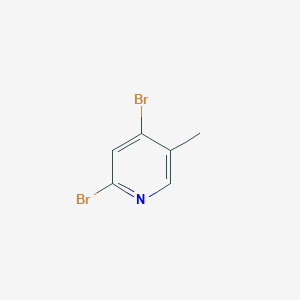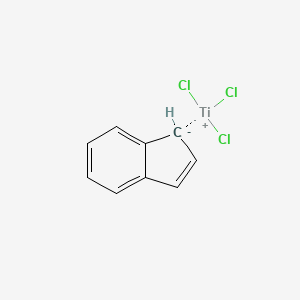
Indenyltitanium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Indenyltitanium trichloride can be synthesized through the reaction of titanium tetrachloride with indene in the presence of a solvent such as dichloromethane . The reaction is typically carried out under an inert atmosphere, such as argon, at room temperature. The product is then purified by solvent removal and washing with pentane, followed by drying under vacuum .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trichloro(indenyl)titanium(IV) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of titanium tetrachloride and indene remains consistent, with adjustments made to reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Indenyltitanium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst, such as methylaluminoxane , and are carried out at elevated temperatures and pressures.
Major Products:
Substitution Reactions: The major products are typically new organometallic complexes with different ligands.
Polymerization Reactions: The major products are polymers, such as polyethylene.
Scientific Research Applications
Indenyltitanium trichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which trichloro(indenyl)titanium(IV) exerts its effects is primarily through its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by coordinating with the monomer units and promoting their linkage . The molecular targets and pathways involved include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
Comparison with Similar Compounds
Comparison:
- Indenyltitanium trichloride is unique in its ability to act as a catalyst for specific polymerization reactions, particularly for ethene .
- Dichlorobis(indenyl)titanium(IV) , while similar, has different ligand arrangements and may exhibit different catalytic properties .
- Titanium tetrachloride is a precursor in the synthesis of trichloro(indenyl)titanium(IV) and has broader applications in various chemical reactions .
Properties
Molecular Formula |
C9H7Cl3Ti |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1H-inden-1-ide;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


